molecular formula C7H15ClOS B13213924 1-Chloro-4-methanesulfinyl-2,2-dimethylbutane

1-Chloro-4-methanesulfinyl-2,2-dimethylbutane

Cat. No.: B13213924
M. Wt: 182.71 g/mol
InChI Key: QZHZGHWSSJZUJY-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-Chloro-4-methanesulfinyl-2,2-dimethylbutane can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfinyl group yields a sulfone, while substitution of the chlorine atom can yield various derivatives depending on the nucleophile.

Scientific Research Applications

1-Chloro-4-methanesulfinyl-2,2-dimethylbutane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Chloro-4-methanesulfinyl-2,2-dimethylbutane involves its interaction with molecular targets such as enzymes and proteins. The chlorine atom and methanesulfinyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

1-Chloro-4-methanesulfinyl-2,2-dimethylbutane can be compared with similar compounds such as:

The presence of both the chlorine atom and the methanesulfinyl group in this compound makes it unique and versatile for various chemical and biological applications.

Properties

Molecular Formula

C7H15ClOS

Molecular Weight

182.71 g/mol

IUPAC Name

1-chloro-2,2-dimethyl-4-methylsulfinylbutane

InChI

InChI=1S/C7H15ClOS/c1-7(2,6-8)4-5-10(3)9/h4-6H2,1-3H3

InChI Key

QZHZGHWSSJZUJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCS(=O)C)CCl

Origin of Product

United States

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